

Ladostigil's Efficacy: A Systematic Review and Meta-Analysis Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ladostigil*

Cat. No.: *B3062256*

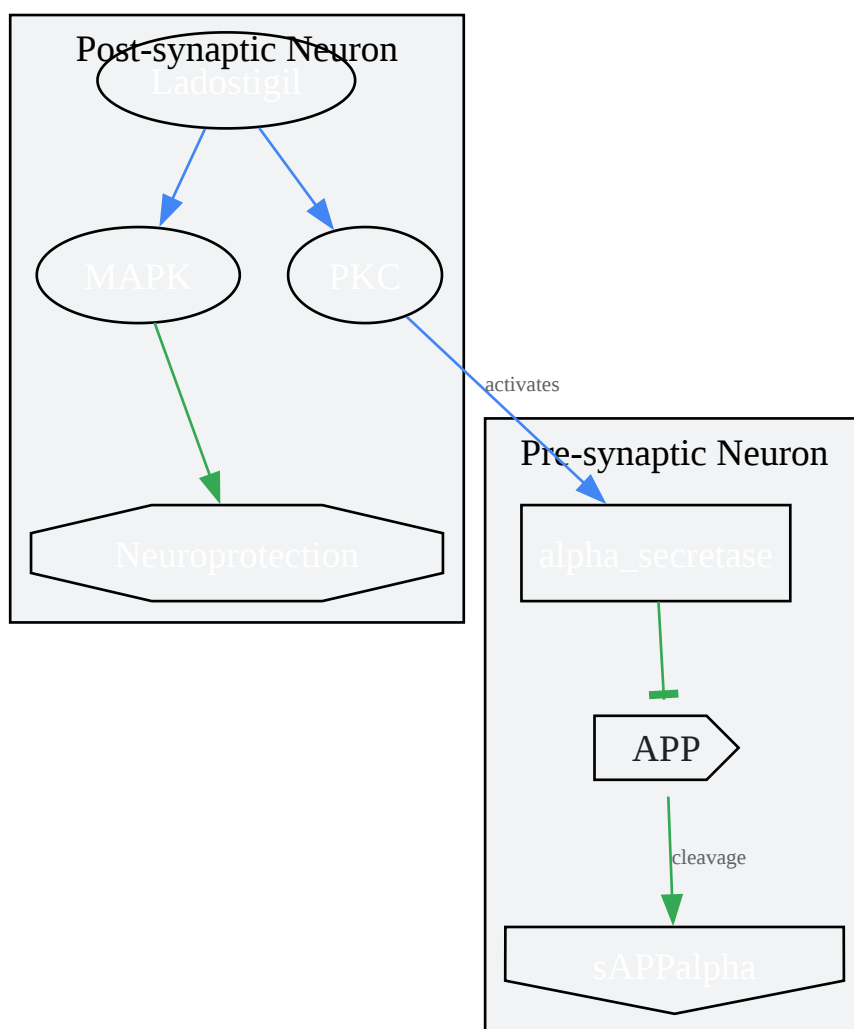
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of the efficacy of **Ladostigil**, a novel drug candidate for neurodegenerative diseases, and compares its performance with established treatments for Alzheimer's disease: Donepezil, Rivastigmine, Galantamine, and Selegiline. The information is compiled from preclinical studies and clinical trial data to offer an objective comparison for research and drug development professionals.

Mechanism of Action: A Multi-Target Approach

Ladostigil is a multimodal drug that combines the properties of a cholinesterase inhibitor and a monoamine oxidase (MAO) inhibitor.^{[1][2]} This dual-action mechanism is intended to address multiple neurochemical deficits observed in Alzheimer's disease.^[2] Preclinical studies have also highlighted its neuroprotective effects.^{[1][3]} **Ladostigil** has been shown to regulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic α -secretase pathway by activating Protein Kinase C (PKC) and Mitogen-activated Protein Kinase (MAPK) signaling pathways.^{[4][5]}



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Quantitative Efficacy Comparison

The following tables summarize the available quantitative data from placebo-controlled clinical trials of **Ladostigil** and its comparators. It is important to note that these trials were not head-to-head comparisons and variations in study design, patient populations, and duration can influence the outcomes.

Table 1: Ladostigil Efficacy Data in Mild Cognitive Impairment (MCI)

Trial Identifier	Intervention	Duration	Outcome Measure	Result	p-value
NCT01429623	Ladostigil 10 mg/day vs. Placebo	36 Months	Progression to Alzheimer's Disease	14.1% (Ladostigil) vs. 20.4% (Placebo)	0.162[6][7]
Change in Whole Brain Volume	Reduced loss in Ladostigil group	0.025[6][7]			
Change in Hippocampal Volume	Reduced loss in Ladostigil group	0.043[6][7]			
Neuropsychological Test Battery (NTB) Composite Score	No significant effect	-			
Disability Assessment in Dementia (DAD) Score	No significant effect	-			
Geriatric Depression Scale (GDS) Score	No significant effect	-			

Table 2: Comparator Efficacy Data in Alzheimer's Disease (AD)

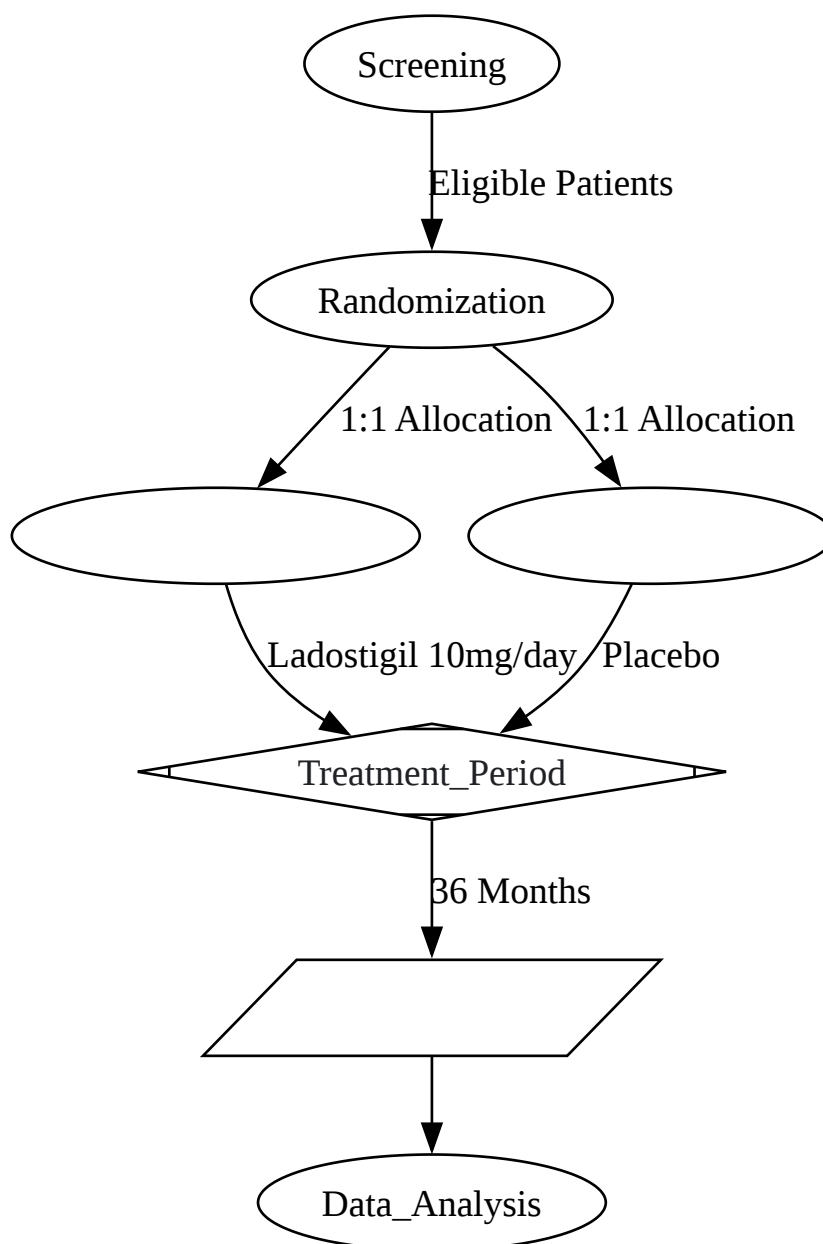
Drug	Trial Duration	Outcome Measure	Mean Difference vs. Placebo (95% CI)
Donepezil	24 Weeks	ADAS-cog	-2.9 (5 mg/day), -3.1 (10 mg/day)[8]
24 Weeks	MMSE	+1.0 (5 mg/day), +1.3 (10 mg/day)[9]	
24 Weeks	CIBIC-plus	Significant improvement[8]	
Rivastigmine	26 Weeks	ADAS-cog	-1.79 (-2.21 to -1.37) [10]
26 Weeks	MMSE	0.74 (0.52 to 0.97)[10]	
26 Weeks	ADCS-ADL	SMD: 0.20 (0.13 to 0.27)[10]	
Galantamine	6 Months	ADAS-cog	-3.15 (-3.70 to -2.60) (24 mg/day)[11]
6 Months	CIBIC-plus	OR: 1.30 (1.06 to 1.60)[11]	
24 Months	MMSE	-1.41 (Galantamine) vs. -2.14 (Placebo) [12]	
Selegiline	24 Weeks	MMSE	Significant improvement in a subgroup[1]
4-17 Weeks	Cognitive Tests (SMD)	0.39 to 0.44[13]	

Experimental Protocols

This section outlines the methodologies for the key clinical trials cited.

Ladostigil: NCT01429623 Trial Protocol

- Objective: To assess the safety and efficacy of low-dose **Ladostigil** in delaying the progression from Mild Cognitive Impairment (MCI) to Alzheimer's disease.[\[14\]](#)
- Design: A 3-year, randomized, double-blind, placebo-controlled, phase 2 clinical trial.[\[15\]](#)
- Participants: 210 patients aged 55-85 with MCI, Clinical Dementia Rating (CDR) of 0.5, Mini-Mental State Examination (MMSE) score >24, and evidence of medial temporal lobe atrophy.[\[15\]](#)
- Intervention: **Ladostigil** (10 mg/day) or placebo.[\[15\]](#)
- Primary Outcomes: Safety and time to progression to Alzheimer's disease dementia.[\[15\]](#)
- Secondary & Exploratory Outcomes: Changes in Neuropsychological Test Battery (NTB) composite, Disability Assessment in Dementia (DAD), Geriatric Depression Scale (GDS), MMSE scores, and brain volume changes measured by MRI.[\[15\]](#)



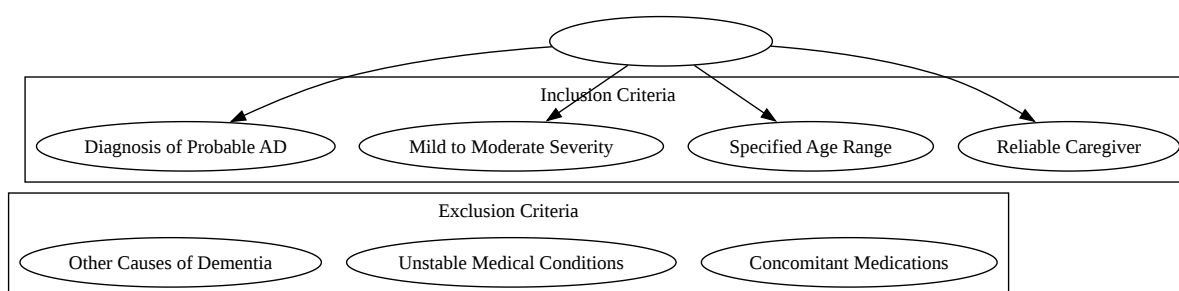
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Comparator Drug Trial Protocols (General Overview)

Clinical trials for Donepezil, Rivastigmine, Galantamine, and Selegiline in Alzheimer's disease generally follow a similar structure:

- Design: Randomized, double-blind, placebo-controlled trials are the standard.[1][6][8][16]
- Participants: Patients with a diagnosis of probable Alzheimer's disease, typically in the mild to moderate stages.[1][6][8][16]

- Interventions: The specific drug at varying doses compared to a placebo.[1][6][8][16]
- Outcome Measures:
 - Cognitive Function: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) and Mini-Mental State Examination (MMSE).[1][6][8][16]
 - Global Function: Clinician's Interview-Based Impression of Change-plus caregiver input (CIBIC-plus).[6][8]
 - Activities of Daily Living: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) or Disability Assessment for Dementia (DAD).[6][10]



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Conclusion

Ladostigil, with its unique dual mechanism of action, has shown potential neuroprotective effects in preclinical models. The phase 2 clinical trial in patients with MCI did not demonstrate a significant delay in the progression to dementia, however, it did suggest a possible effect in reducing the rate of brain atrophy.[6][7] In comparison, established treatments for Alzheimer's disease, such as Donepezil, Rivastigmine, and Galantamine, have demonstrated modest but statistically significant benefits in improving cognitive and global function in patients with mild to

moderate AD.[8][10][11] Selegiline has shown limited and inconsistent efficacy in Alzheimer's disease.[13]

Further research, including larger phase 3 trials, is necessary to fully elucidate the clinical efficacy and potential disease-modifying effects of **Ladostigil** in neurodegenerative diseases. This guide provides a comparative framework to aid researchers and drug developers in evaluating the therapeutic potential of **Ladostigil** in the context of existing treatment options.

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- To cite this document: BenchChem. [Ladostigil's Efficacy: A Systematic Review and Meta-Analysis Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062256#a-systematic-review-and-meta-analysis-of-ladostigil-s-efficacy]

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